Magnesium sulfate, for cell culture

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Magnesium sulfate, commonly known as Epsom salt, is a chemical compound with the formula MgSO₄. It is a white crystalline solid that is highly soluble in water. In cell culture, magnesium sulfate is used as a source of magnesium ions, which are essential for various cellular processes. It is often used in molecular biology and plant cell culture due to its high purity and effectiveness .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Magnesium sulfate can be synthesized through several methods. One common method involves the reaction of magnesium oxide (MgO) with sulfuric acid (H₂SO₄):

MgO+H2SO4→MgSO4+H2O

This reaction is typically carried out at room temperature and results in the formation of magnesium sulfate and water.

Industrial Production Methods

Industrially, magnesium sulfate is often produced by mining and processing natural minerals such as kieserite (MgSO₄·H₂O) and epsomite (MgSO₄·7H₂O). The minerals are dissolved in water, and the solution is then purified and crystallized to obtain high-purity magnesium sulfate .

Analyse Chemischer Reaktionen

Types of Reactions

Magnesium sulfate undergoes various chemical reactions, including:

Hydration and Dehydration: Magnesium sulfate can form hydrates with varying numbers of water molecules, such as magnesium sulfate heptahydrate (MgSO₄·7H₂O).

Precipitation: When mixed with solutions containing calcium ions, magnesium sulfate can precipitate as calcium sulfate (CaSO₄).

Common Reagents and Conditions

Hydration: Magnesium sulfate readily absorbs water to form hydrates. This process is typically carried out at room temperature.

Precipitation: The reaction with calcium ions is usually performed in aqueous solutions at room temperature.

Major Products

Hydrates: Various hydrates of magnesium sulfate, such as MgSO₄·7H₂O.

Calcium Sulfate: Formed when magnesium sulfate reacts with calcium ions.

Wissenschaftliche Forschungsanwendungen

Magnesium sulfate has a wide range of applications in scientific research:

Chemistry: Used as a drying agent in organic synthesis due to its ability to absorb water.

Biology: Essential for cell culture media, providing magnesium ions necessary for cellular functions.

Medicine: Used as an anticonvulsant, anti-inflammatory, and tocolytic agent.

Industry: Utilized in the production of textiles, paper, and ceramics.

Wirkmechanismus

Magnesium sulfate exerts its effects through several mechanisms:

Neuromuscular Transmission: It reduces the release of acetylcholine at neuromuscular junctions, leading to muscle relaxation.

Calcium Channel Blocking: Acts as a physiological calcium channel blocker, inducing smooth muscle relaxation.

Anti-inflammatory Effects: Inhibits inflammation through the downregulation of P2X7 receptors on endothelial cells.

Vergleich Mit ähnlichen Verbindungen

Magnesium sulfate is often compared with other magnesium salts, such as:

Magnesium Chloride (MgCl₂): More soluble in water and used in de-icing and dust control.

Magnesium Oxide (MgO): Used as a refractory material and in the production of magnesium metal.

Magnesium Carbonate (MgCO₃): Used as a drying agent and in the production of magnesium oxide.

Magnesium sulfate is unique due to its high solubility in water and its ability to form various hydrates, making it highly versatile for different applications .

Eigenschaften

Molekularformel |

H2MgO4S |

|---|---|

Molekulargewicht |

122.39 g/mol |

IUPAC-Name |

(hydroperoxy-hydroxy-oxo-λ6-sulfanylidene)magnesium |

InChI |

InChI=1S/Mg.H2O4S/c;1-4-5(2)3/h;1H,(H,2,3) |

InChI-Schlüssel |

OOSORSGFAMNBJR-UHFFFAOYSA-N |

Kanonische SMILES |

OOS(=O)(=[Mg])O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

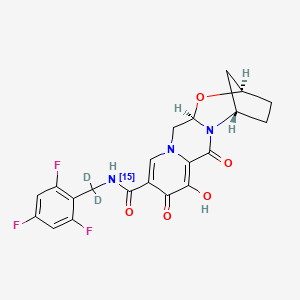

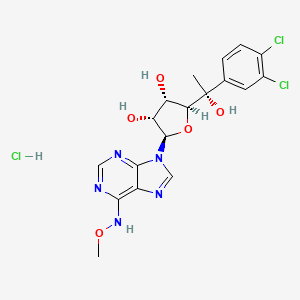

![(E)-4-(dimethylamino)-N-[2-methyl-5-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h]quinolin-1-yl]phenyl]but-2-enamide](/img/structure/B15139154.png)